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molecular formula C11H15NO3S B8738175 8-(1,3-Thiazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 708274-02-6

8-(1,3-Thiazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B8738175
M. Wt: 241.31 g/mol
InChI Key: UUXDKGQUPSOSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759366B2

Procedure details

Thiazole (25.0 mL, 352 mmol) was diluted with THF (300 mL) and cooled to −78° C. n-BuLi (220 mL, 352 mmol) was added at such a rate that the internal temperature did not exceed −65 C. A yellow slurry formed and the addition took 40 min. The reaction was aged for 20 min then 1,4-dioxaspiro[4.5]decan-8-one (50 g, 320 mmol) was added as a solution in THF (420 mL) dropwise via addition funnel. After 2 h, the reaction was quenched with water, the cooling bath removed and the mixture stirred until the internal temperature reached 0° C. The mixture was diluted with EtOAc and the layers were separated followed by extraction of the aqueous portion with EtOAc. The combined organics were dried with MgSO4, filtered, and concentrated to a viscous orange oil. EtOAc was added and concentrated to 100 mL. Hexanes was added dropwise via an addition funnel. The mixture was stirred for 1 h then cooled to −10° C. and filtered. The white cake was washed with hexanes (2×) then dried under a nitrogen bag to afford 8-(1,3-thiazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol (66 g, 85%) as a white solid.
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
420 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[Li]CCCC.[O:11]1[C:15]2([CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH2:16]2)[O:14][CH2:13][CH2:12]1>C1COCC1>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:18]1([OH:21])[CH2:19][CH2:20][C:15]2([O:14][CH2:13][CH2:12][O:11]2)[CH2:16][CH2:17]1

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
S1C=NC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
220 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O
Name
Quantity
420 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture stirred until the internal temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at such a rate that the internal temperature
CUSTOM
Type
CUSTOM
Details
A yellow slurry formed
ADDITION
Type
ADDITION
Details
the addition
WAIT
Type
WAIT
Details
The reaction was aged for 20 min
Duration
20 min
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water
CUSTOM
Type
CUSTOM
Details
the cooling bath removed
CUSTOM
Type
CUSTOM
Details
reached 0° C
ADDITION
Type
ADDITION
Details
The mixture was diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
followed by extraction of the aqueous portion with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a viscous orange oil
ADDITION
Type
ADDITION
Details
EtOAc was added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 100 mL
ADDITION
Type
ADDITION
Details
Hexanes was added dropwise via an addition funnel
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The white cake was washed with hexanes (2×)
CUSTOM
Type
CUSTOM
Details
then dried under a nitrogen bag

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
S1C(=NC=C1)C1(CCC2(OCCO2)CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 66 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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